BenchChemオンラインストアへようこそ!

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Lipophilicity optimization CNS drug design Physicochemical property profiling

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2241141-57-9) is a dual-halogenated tetrahydroisoquinoline (THIQ) building block with the molecular formula C₉H₉BrFN·HCl (MW 266.54 g/mol). The THIQ scaffold is a privileged structure in medicinal chemistry, and the simultaneous presence of bromine at C-5 and fluorine at C-7 on the aromatic ring creates a substitution pattern that is structurally analogous to key pharmacophores found in phenylethanolamine N-methyltransferase (PNMT) inhibitors.

Molecular Formula C9H10BrClFN
Molecular Weight 266.54
CAS No. 2241141-57-9
Cat. No. B2485241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2241141-57-9
Molecular FormulaC9H10BrClFN
Molecular Weight266.54
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)F)Br.Cl
InChIInChI=1S/C9H9BrFN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
InChIKeyHZILVHDYAFWCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline HCl (CAS 2241141-57-9): Dual-Halogen Scaffold for CNS-Targeted SAR


5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2241141-57-9) is a dual-halogenated tetrahydroisoquinoline (THIQ) building block with the molecular formula C₉H₉BrFN·HCl (MW 266.54 g/mol) . The THIQ scaffold is a privileged structure in medicinal chemistry, and the simultaneous presence of bromine at C-5 and fluorine at C-7 on the aromatic ring creates a substitution pattern that is structurally analogous to key pharmacophores found in phenylethanolamine N-methyltransferase (PNMT) inhibitors [1]. This compound is supplied at ≥98% purity as a hydrochloride salt, with a computed LogP of 2.23 for the free base, positioning it as a moderately lipophilic intermediate suitable for CNS-focused drug discovery programs .

Why Mono-Halogen or Regioisomeric THIQ Analogs Cannot Substitute for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline HCl in SAR-Driven Programs


THIQ analogs with single halogen substituents or alternative regiochemical arrangements cannot replicate the unique property profile required for structure-activity relationship (SAR) studies targeting CNS enzymes such as PNMT. The 5-bromo-7-fluoro substitution pattern produces a LogP of 2.23, which is distinct from the LogP values of both mono-fluoro 7-F-THIQ (LogP 1.4) and mono-bromo 5-Br-THIQ (LogP ~2.4) [1][2]. In PNMT pharmacology, the nature and position of the 7-substituent critically governs both enzyme inhibition potency and selectivity versus the off-target α₂-adrenoceptor, with electron-withdrawing groups at the 7-position (such as fluorine) contributing to differential electrostatic interactions at the two binding sites [3]. Generic substitution using a mono-halogenated THIQ or a regioisomer such as 5-bromo-8-fluoro or 6-bromo-8-fluoro THIQ would alter both the lipophilicity vector and the electronic distribution across the aromatic ring, invalidating SAR correlations and undermining the reproducibility of biological data in programs that have been optimized around this specific substitution pattern.

Head-to-Head Quantitative Evidence for Differentiating 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline HCl from the Closest Analogs


Intermediate Lipophilicity (LogP 2.23) Uniquely Balances CNS Permeability Against Metabolic Clearance Versus Mono-Halogenated THIQ Analogs

The target compound exhibits a computed LogP of 2.23 (free base), which falls between the mono-fluoro analog 7-F-THIQ (LogP 1.4) and the mono-bromo analog 5-Br-THIQ (LogP 2.4). This intermediate lipophilicity is optimal for CNS drug candidates, where excessively low LogP limits passive BBB permeation and excessively high LogP accelerates metabolic clearance and increases hERG binding risk [1][2]. The compound thus avoids the excessive hydrophilicity of 7-F-THIQ, which may show poorer membrane permeability, and the marginally higher lipophilicity of 5-Br-THIQ, which could promote greater non-specific protein binding and faster oxidative metabolism [3].

Lipophilicity optimization CNS drug design Physicochemical property profiling

The C-5 Bromine Substituent Introduces Synthetic Versatility for Cross-Coupling Diversification That the Mono-Fluoro Analog Lacks

The bromine atom at C-5 serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is precluded in the mono-fluoro analog 7-F-THIQ hydrochloride [1]. In PNMT inhibitor programs, the 5-position has been identified as a site where substitution modulates selectivity versus the α₂-adrenoceptor, making the ability to derivatize at this position pharmacologically critical [2]. The mono-fluoro analog lacks a leaving group suitable for cross-coupling at the 5-position, restricting SAR exploration to N-functionalization of the saturated ring only.

Cross-coupling reactions Late-stage functionalization Medicinal chemistry diversification

Electron-Withdrawing 7-Fluoro Substitution Preserves PNMT Selectivity Relative to 7-Unsubstituted and 7-Alkyl THIQ Analogs

In structure-activity studies of 7-substituted THIQs, compounds bearing a non-lipophilic electron-withdrawing group (EWG) at the 7-position exhibited differential electrostatic interactions at the PNMT active site versus the α₂-adrenoceptor, contributing to improved selectivity [1][2]. The fluorine atom at C-7 in 5-Br-7-F-THIQ acts as such an EWG (σₘ = 0.34), in contrast to 7-unsubstituted THIQs or 7-alkyl substituted analogs, which showed reduced selectivity due to altered binding orientation at the PNMT active site [2]. While specific PNMT IC₅₀ and α₂-adrenoceptor Kᵢ data for 5-Br-7-F-THIQ have not been published, the class-level SAR strongly predicts that the 7-fluoro substituent confers a selectivity advantage over 7-H, 7-CH₃, or 7-alkyl THIQ comparators.

PNMT selectivity Alpha2-adrenoceptor Electrostatic interaction

Regioisomeric Differentiation: 5-Br-7-F Substitution Pattern Produces Unique Electrostatic Surface Potential Compared to 5-F-7-Br, 6-Br-8-F, and 5-Br-8-F THIQ Analogs

The 5-bromo-7-fluoro substitution pattern produces a distinct electronic distribution on the aromatic ring that differs from regioisomers such as 7-Br-5-F-THIQ HCl (CAS 1394041-95-2, MW 266.54), 6-Br-8-F-THIQ HCl (CAS 1432679-94-1, MW 266.54), and 5-Br-8-F-THIQ (CAS 1342747-87-8, MW 230.08) . Although all these regioisomers share identical molecular formula (C₉H₉BrFN) and molecular weight, the spatial orientation of the halogen substituents alters the electrostatic potential surface, H-bond acceptor positioning, and dipole moment, all of which govern molecular recognition at enzyme active sites [1]. In PNMT inhibitor design, the orientation of the 7-substituent relative to the active-site residues is critical for binding, and even minor positional shifts in halogen placement have been shown to alter both potency and selectivity [1].

Regioisomer differentiation Electrostatic potential Molecular recognition

Purity Specification ≥98% Enables Direct Use in Quantitative SAR Studies Without Repurification, Differentiating from Lower-Purity Analog Batches

The hydrochloride salt of 5-Br-7-F-THIQ is supplied with a purity specification of ≥98% (HPLC), as indicated by the vendor datasheet . In contrast, several commercially available regioisomeric analogs are offered at lower purity grades: 5-Br-8-F-THIQ is available at 95% purity from AKSci, 7-Br-5-F-THIQ hydrochloride at 95% from Enamine, and 5-Br-1,2,3,4-THIQ hydrochloride at 95% from BOC Sciences [1][2]. For quantitative SAR studies where biological activity differences between analogs may be small (e.g., 2- to 5-fold IC₅₀ shifts), the presence of 3-5% impurities can confound data interpretation by contributing off-target biological effects or varying the effective compound concentration.

Purity specification Quantitative SAR Reproducibility

Patent-Protected Substitution Pattern Directly Maps to Validated PNMT Inhibitor Pharmacophore, Providing IP and Biological Relevance Not Shared by Untested Regioisomers

The core THIQ scaffold with 7-halo substitution is explicitly claimed in U.S. Patent 3,939,164, which describes 7- and 8-halo substituted 1,2,3,4-tetrahydroisoquinolines as inhibitors of PNMT, the terminal enzyme in epinephrine biosynthesis [1]. The patent establishes that halogen substitution at the 7-position (fluoro, chloro, bromo, or iodo) is pharmacologically active for reducing epinephrine formation [1]. The 5-Br-7-F-THIQ scaffold combines the 7-fluoro substitution required for PNMT inhibition with the 5-bromo handle for further derivatization, creating a building block that is both biologically validated and synthetically enabling. Regioisomers such as 5-Br-8-F-THIQ place the fluoro substituent at C-8, which may exhibit distinct PNMT pharmacology not covered by the core 7-substituted patent claims.

PNMT pharmacophore Patent mapping Epinephrine biosynthesis

Procurement-Relevant Application Scenarios for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2241141-57-9)


PNMT Inhibitor Lead Optimization: Scaffold with Pre-Validated 7-Fluoro Pharmacophore and C-5 Diversification Handle

Research groups targeting phenylethanolamine N-methyltransferase (PNMT) for cardiovascular or CNS indications should prioritize this compound because the 7-fluoro substituent directly maps to the PNMT pharmacophore validated in U.S. Patent 3,939,164 and the Grunewald et al. SAR studies, while the C-5 bromine enables rapid parallel library synthesis via Suzuki or Buchwald-Hartwig cross-coupling to explore 5-substituent effects on PNMT/α₂-adrenoceptor selectivity [1][2]. The LogP of 2.23 positions the core scaffold within favorable CNS drug space, reducing the need for additional physicochemical optimization during hit-to-lead progression .

Regioisomer-Controlled CNS PET Tracer Precursor Development Using the C-5 Bromine as a Radiolabeling Site

The THIQ scaffold has been employed in PET tracer development, including carbon-11 labeled SERM radioligands for estrogen receptor imaging [3]. The C-5 bromine in 5-Br-7-F-THIQ provides a site for potential late-stage radiofluorination (¹⁸F) or radiobromination (⁷⁶Br), while the C-7 fluorine serves as a cold reference standard. This specific regioisomer ensures that the cold standard and hot tracer are chemically identical except for the isotopic label, which is essential for PET quantification. Regioisomers with halogen substitution at other positions cannot serve this dual cold/hot tracer reference function for the same pharmacophore.

CNS Drug Discovery Programs Requiring Halogen-Specific Metabolic Stability Profiling

The presence of both bromine and fluorine on the aromatic ring enables direct comparative metabolic stability studies. Fluorine at C-7 blocks CYP450-mediated oxidation at that position (a known metabolic soft spot for THIQs), while bromine at C-5 introduces a heavier halogen whose effect on metabolic clearance can be compared head-to-head against the 7-fluoro-only analog [4]. This compound therefore serves as an ideal probe for halogen-specific metabolic stability profiling in programs where both metabolic robustness and cross-coupling diversification are required.

Academic Medicinal Chemistry Teaching and Laboratory Training: A Single Compound for Multi-Step Pedagogical Synthesis

In academic settings, this compound offers pedagogical value as a single building block that demonstrates multiple key medicinal chemistry concepts: (i) the effect of halogen electronegativity on aromatic ring electronics (Br vs. F), (ii) Pd-catalyzed cross-coupling as a diversification strategy, (iii) LogP measurement and its relationship to CNS drug design, and (iv) the importance of regioisomeric purity in biological assays [1]. The ≥98% purity ensures that student-generated biological data are directly interpretable without confounding impurity effects.

Quote Request

Request a Quote for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.